molecular formula C21H21N5O3S B2852656 N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide CAS No. 1243103-16-3

N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B2852656
CAS No.: 1243103-16-3
M. Wt: 423.49
InChI Key: DMSHPLXLROEVMI-UHFFFAOYSA-N
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Description

N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an oxadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and phosphorus pentachloride.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can be performed on the oxadiazole ring and other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the N-butyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have altered biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide
  • N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propionamide
  • N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-4-10-22-15(27)11-26-12-23-20-16(21(26)28)13(2)17(30-20)19-24-18(25-29-19)14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSHPLXLROEVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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